![molecular formula C7H16BrO4P B14310187 Diethyl [(2-bromoethoxy)methyl]phosphonate CAS No. 116384-57-7](/img/structure/B14310187.png)
Diethyl [(2-bromoethoxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(2-bromoethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3PThis compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Métodos De Preparación
Diethyl [(2-bromoethoxy)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Análisis De Reacciones Químicas
Diethyl [(2-bromoethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is used in radical coupling reactions to form carbon-carbon bonds.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions such as Negishi alkyl-aryl cross-coupling .
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed depend on the specific nucleophile or coupling partner used in the reaction .
Aplicaciones Científicas De Investigación
Diethyl [(2-bromoethoxy)methyl]phosphonate has several scientific research applications:
Chemistry: It is used in the synthesis of organosoluble zirconium phosphonate nanocomposites and hydrolytically stable phosphonic acids for dental adhesives
Biology: It is employed in click-chemistry and asymmetric epoxidation of unfunctionalized olefins.
Industry: It is used in the production of various phosphonate-based materials and as a reactant in the synthesis of other organophosphorus compounds
Mecanismo De Acción
The mechanism of action of diethyl [(2-bromoethoxy)methyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the phosphonate group. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The phosphonate group can form stable bonds with metals and other elements, making it useful in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Diethyl [(2-bromoethoxy)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl 2-bromoethylphosphonate: This compound has a similar structure but lacks the ethoxy group. .
Diethyl (methylthiomethyl)phosphonate: This compound contains a methylthio group instead of the bromoethoxy group. .
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry .
Propiedades
Número CAS |
116384-57-7 |
|---|---|
Fórmula molecular |
C7H16BrO4P |
Peso molecular |
275.08 g/mol |
Nombre IUPAC |
1-bromo-2-(diethoxyphosphorylmethoxy)ethane |
InChI |
InChI=1S/C7H16BrO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-7H2,1-2H3 |
Clave InChI |
JCOLUXJISZCBEN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COCCBr)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



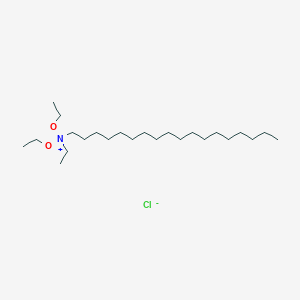
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
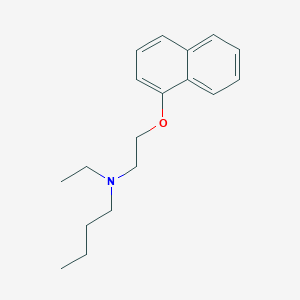
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
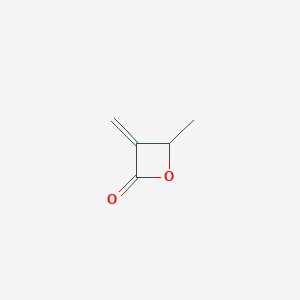
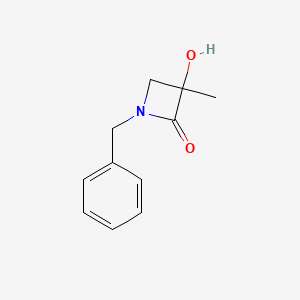
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
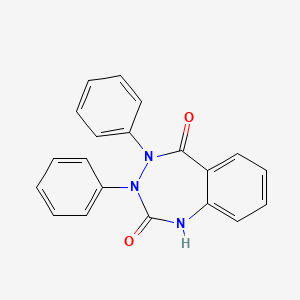
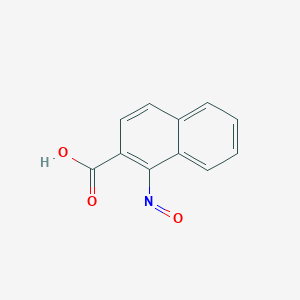
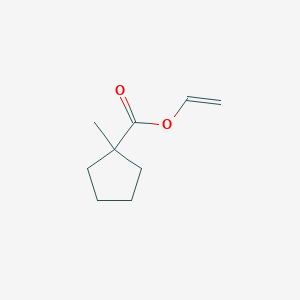
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
